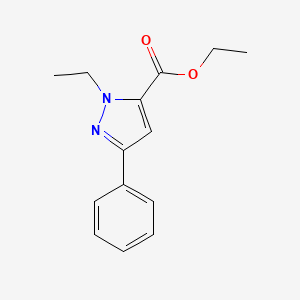

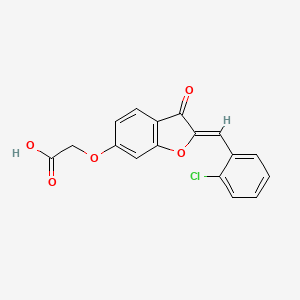

![molecular formula C16H20BrN3O2 B2511065 Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate CAS No. 2172256-60-7](/img/structure/B2511065.png)

Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate" is a chemical entity that can be inferred to possess a tert-butyl carbamate group attached to a phenylethyl moiety which is further substituted with a 4-bromopyrazolyl group. While the specific compound is not directly mentioned in the provided papers, the tert-butyl carbamate group is a common protecting group in organic synthesis, and bromopyrazoles are often used in the synthesis of various heterocyclic compounds, which could suggest potential reactivity and applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction . These methods could potentially be adapted for the synthesis of "Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate" by incorporating the appropriate bromopyrazole and phenylethyl precursors.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives and related compounds has been studied using various spectroscopic techniques. For example, the structure of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was established by NMR, IR, UV spectroscopy, and mass spectrometry . Similarly, the vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate were investigated using FT-IR and computational methods . These techniques could be applied to determine the molecular structure of "Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate".

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives in chemical reactions is diverse. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The ynamide tert-butyl N-ethynyl-N-phenylcarbamate undergoes 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine to afford a 5-amino pyrazole . These reactions highlight the potential of tert-butyl carbamate derivatives to participate in various organic transformations, which could be relevant for the synthesis and further functionalization of "Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate".

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be deduced from their structural features. The tert-butyl group is known to impart steric bulk, which can influence the reactivity and solubility of the compound . The presence of a bromopyrazole moiety suggests potential applications in cross-coupling reactions due to the bromine's reactivity . Additionally, the carbamate group could be hydrolyzed under acidic or basic conditions, offering a route to deprotection and further modification of the molecule .

科学的研究の応用

Synthesis and Structural Studies

Synthesis Techniques : The synthesis of similar tert-butyl carbamate compounds involves techniques that emphasize cost efficiency, yield, and simplicity. For instance, the preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate showcases these principles (Li et al., 2015).

Crystal Structure Analysis : Studies on compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate reveal insights into their crystal structures, highlighting interactions such as hydrogen and halogen bonds (Baillargeon et al., 2017).

Chemical Transformations and Applications

Chemical Transformation : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, for instance, are shown to be valuable as building blocks in organic synthesis, highlighting the utility of carbamate derivatives in creating complex organic structures (Guinchard et al., 2005).

Antimicrobial Activity : Some derivatives of tert-butyl carbazate, which are structurally related to tert-butyl carbamates, have been synthesized and tested for their antimicrobial properties, suggesting potential pharmaceutical applications (Ghoneim & Mohamed, 2013).

Intermediates in Drug Synthesis : Tert-Butyl carbamate derivatives are also used as intermediates in the synthesis of biologically active compounds, as demonstrated in the synthesis of omisertinib, a drug used in cancer treatment (Zhao et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)19-14(20-11-13(17)10-18-20)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIAIDYVSMHPRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

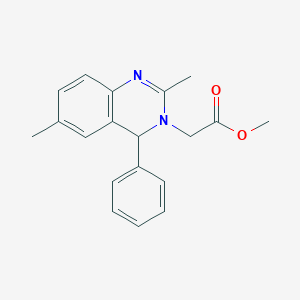

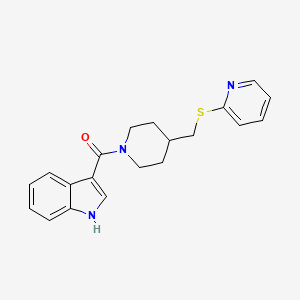

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)

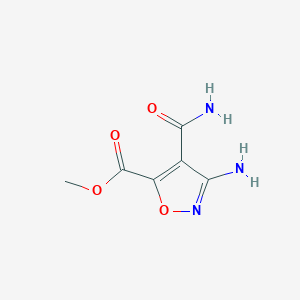

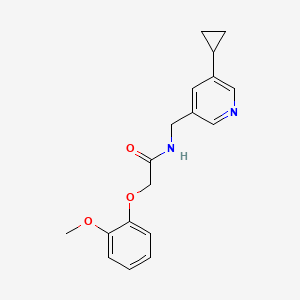

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)

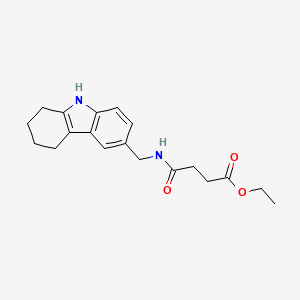

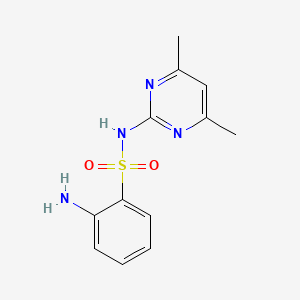

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)

![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)

![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)